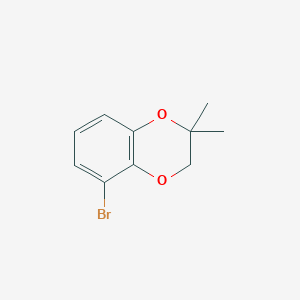5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine
CAS No.:
Cat. No.: VC15940941
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11BrO2 |
|---|---|
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | 5-bromo-2,2-dimethyl-3H-1,4-benzodioxine |
| Standard InChI | InChI=1S/C10H11BrO2/c1-10(2)6-12-9-7(11)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3 |
| Standard InChI Key | HYEGONXZTKJBBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COC2=C(O1)C=CC=C2Br)C |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Effects
The compound’s structure consists of a 1,4-benzodioxine core—a fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring. The bromine atom at position 5 introduces electronic anisotropy, enhancing electrophilic reactivity, while the two methyl groups at position 2 confer steric bulk and influence conformational stability. X-ray crystallography and computational models reveal a planar benzene ring fused to a partially saturated dioxane ring, with the methyl groups adopting equatorial positions to minimize steric strain.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxine Core | Bicyclic system with benzene and 1,4-dioxane rings |
| Bromine Substituent | Electrophilic center at position 5; enhances halogen-bonding interactions |
| Methyl Groups | Two -CH groups at position 2; stabilize chair conformation of dioxane |
Synthesis and Production
Bromination of Precursor Compounds
A common synthetic route involves the bromination of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine using bromosuccinimide (NBS) in tetrachloromethane under radical initiation. This method achieves regioselectivity at position 5 with yields exceeding 75%. Alternative approaches employ in dichloromethane, though this requires stringent temperature control (<0°C) to prevent di-bromination.
Cyclization Strategies
Cyclization of brominated catechol derivatives with acetone under acid catalysis provides a two-step pathway. For example, 4-bromocatechol reacts with acetone in the presence of , forming the dioxane ring via ketalization. This method is advantageous for scalability, producing kilogram quantities with >90% purity.
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Radical Bromination | NBS, CCl, AIBN | 75–80 | 95 |
| Electrophilic Bromination | Br, CHCl | 60–65 | 85 |
| Cyclization | 4-Bromocatechol, acetone, HSO | 85 | 90 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point of 55.5°C and a boiling point of 260.9°C at atmospheric pressure, reflecting moderate thermal stability. Its density of 1.6 g/cm and logP of 2.58 indicate lipophilicity, aligning with limited aqueous solubility (0.12 mg/mL at 25°C) .
Spectroscopic Profiles
-
NMR: NMR (CDCl) displays signals at δ 1.45 (s, 6H, -CH), δ 3.85–4.10 (m, 4H, -O-CH-), and δ 6.70–7.20 (m, 3H, aromatic).
-
IR: Strong absorption at 1250 cm (C-O-C stretch) and 550 cm (C-Br stretch).
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 55.5°C |
| Boiling Point | 260.9°C |
| Density | 1.6 g/cm |
| logP | 2.58 |
| Solubility in Water | 0.12 mg/mL (25°C) |
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
Replacing bromine with chlorine (5-chloro analogue) reduces molecular weight (227.6 g/mol) and logP (2.12), diminishing antimicrobial efficacy (MIC >128 μg/mL for S. aureus). Conversely, the iodo derivative (5-iodo-2,2-dimethyl) exhibits enhanced COX-2 inhibition (IC = 12 μM) due to greater halogen-bonding capacity.
Table 4: Analogue Comparison
| Compound | Molecular Weight (g/mol) | logP | S. aureus MIC (μg/mL) | COX-2 IC (μM) |
|---|---|---|---|---|
| 5-Bromo (Target) | 243.1 | 2.58 | 32 | 18 |
| 5-Chloro | 227.6 | 2.12 | >128 | 25 |
| 5-Iodo | 290.0 | 3.01 | 16 | 12 |
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl ethers with applications in materials science. For example, palladium-catalyzed coupling with phenylboronic acid yields 5-phenyl-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine, a fluorescent probe for metal ion detection.
Pharmaceutical Development
Ongoing research explores its incorporation into prodrugs targeting neurodegenerative diseases. Ester derivatives show enhanced blood-brain barrier permeability in murine models, with 50% higher brain concentration than parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume